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molecular formula C19H14BrClN4O2 B1673941 N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide CAS No. 69816-57-5

N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide

Cat. No. B1673941
M. Wt: 445.7 g/mol
InChI Key: OCACPNJQALDFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04293552

Procedure details

1-(2-Chlorobenzoyl)-3-[5-(4-bromophenyl)-6-chloro-2-pyrazinyl]urea, weighing 1.4 g., and having a melting point of about 240°-242° C., from 0.9 g. of 2-amino-5-(4-bromophenyl)-6-chloropyrazine and 0.65 g. of 2-chlorobenzoylisocyanate.
Name
1-(2-Chlorobenzoyl)-3-[5-(4-bromophenyl)-6-chloro-2-pyrazinyl]urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-5-(4-bromophenyl)-6-chloropyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:27]=[CH:26][CH:25]=[CH:24][C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[N:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][CH:17]=2)=[C:12](Cl)[N:11]=1)=[O:8])=[O:5].N[C:29]1C=NC(C2C=CC(Br)=CC=2)=C(Cl)N=1.ClC1C=CC=CC=1C(N=C=O)=O>>[Cl:1][C:2]1[CH:27]=[CH:26][CH:25]=[CH:24][C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[N:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][CH:17]=2)=[C:12]([CH3:29])[N:11]=1)=[O:8])=[O:5]

Inputs

Step One
Name
1-(2-Chlorobenzoyl)-3-[5-(4-bromophenyl)-6-chloro-2-pyrazinyl]urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)NC(=O)NC2=NC(=C(N=C2)C2=CC=C(C=C2)Br)Cl)C=CC=C1
Step Two
Name
2-amino-5-(4-bromophenyl)-6-chloropyrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(N=C1)C1=CC=C(C=C1)Br)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)N=C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)NC(=O)NC2=NC(=C(N=C2)C2=CC=C(C=C2)Br)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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